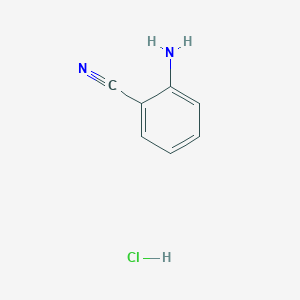

2-Aminobenzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アミノベンゾニトリル塩酸塩は、分子式C7H7ClN2の有機化合物です。これは、ニトリル基に対してオルト位にベンゼン環にアミノ基が結合したベンゾニトリルの誘導体です。この化合物は、有機合成で一般的に使用され、科学研究でさまざまな用途があります。

準備方法

合成経路と反応条件

2-アミノベンゾニトリル塩酸塩は、いくつかの方法で合成できます。一般的な方法の1つは、塩酸媒体中で2-ニトロベンゾニトリルを還元することです。 還元プロセスでは、一般的に鉄粉や塩化スズ(II)などの還元剤を使用し、その後、過剰な塩酸を中和します .

工業生産方法

工業的な設定では、2-アミノベンゾニトリル塩酸塩の生産は、多くの場合、2-ニトロベンゾニトリルの触媒的接触水素化を伴います。この方法は、効率性とスケーラビリティが優れているため、好まれます。 反応は、制御された温度と圧力条件下で行われ、高い収率と純度の生成物を確保します .

化学反応の分析

反応の種類

2-アミノベンゾニトリル塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 対応するキナゾリノンを形成するために酸化することができます。

還元: この化合物は、2-アミノベンジルアミンを形成するために還元することができます。

置換: さまざまな誘導体を形成するために、求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの試薬が一般的に使用されます。

還元: 塩酸の存在下で、鉄粉や塩化スズ(II)などの還元剤。

置換: アミンやアルコールなどの求核試薬を、塩基性または酸性条件下で使用できます。

形成される主要な生成物

酸化: キナゾリノン

還元: 2-アミノベンジルアミン

科学的研究の応用

2-アミノベンゾニトリル塩酸塩は、科学研究でさまざまな用途があります。

化学: 医薬品や農薬を含む、さまざまな有機化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害剤の研究に使用され、生物学的に活性な分子の合成の前駆体として使用されます。

医学: 特定の酵素や受容体を標的とする薬の開発に関与しています。

作用機序

2-アミノベンゾニトリル塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。たとえば、キナゾリノンの合成では、この化合物は二酸化炭素と反応して目的の生成物を形成します。 反応機構は、通常、中間体の錯体の形成を伴い、その後、環化して最終生成物を生成します .

類似化合物の比較

類似化合物

2-ニトロベンゾニトリル: 2-アミノベンゾニトリル塩酸塩の合成における前駆体。

2-アミノベンジルアミン: 2-アミノベンゾニトリル塩酸塩の還元生成物。

キナゾリノン: 2-アミノベンゾニトリル塩酸塩の酸化生成物。

独自性

2-アミノベンゾニトリル塩酸塩は、その汎用性の高い反応性と幅広い用途により、独特です。 さまざまな化学変換を起こす能力により、有機合成と科学研究における貴重な化合物となっています .

類似化合物との比較

Similar Compounds

2-Nitrobenzonitrile: A precursor in the synthesis of 2-aminobenzonitrile hydrochloride.

2-Aminobenzylamine: A reduction product of this compound.

Quinazolinones: Oxidation products of this compound.

Uniqueness

This compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and scientific research .

生物活性

2-Aminobenzonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

2-Aminobenzonitrile can be synthesized through various methods, including the reduction of nitrobenzonitriles. One common approach involves reducing 2-nitrobenzonitrile using iron in hydrochloric acid, yielding high purity and good yields of the desired aminobenzonitrile .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that 2-aminobenzonitrile exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, using the agar-well diffusion method. The results indicated notable zones of inhibition, suggesting effective antibacterial properties .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 14 |

| Pseudomonas aeruginosa | 10 |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through free radical scavenging assays. The compound demonstrated a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent .

Table 2: Free Radical Scavenging Activity

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

3. DNA Binding Properties

Studies have also explored the DNA-binding capabilities of this compound. Using fluorescence-emission methods, it was found that the compound can intercalate with DNA, which may contribute to its anticancer properties .

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in cancer treatment. A study focused on its efficacy as an anticancer agent against various cell lines, revealing promising results in inhibiting cell proliferation.

Case Study: Anticancer Activity

In a study involving human cancer cell lines such as MCF-7 (breast cancer) and UACC-62 (melanoma), the compound exhibited IC50 values indicating effective cytotoxicity:

Table 3: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22.99 |

| UACC-62 | 14.96 |

These findings suggest that this compound could serve as a lead compound for the development of new anticancer drugs.

特性

CAS番号 |

6944-57-6 |

|---|---|

分子式 |

C7H7ClN2 |

分子量 |

154.60 g/mol |

IUPAC名 |

2-aminobenzonitrile;hydrochloride |

InChI |

InChI=1S/C7H6N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,9H2;1H |

InChIキー |

PKJKEAPSCKXNEV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C#N)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。